

GlcNAcstatin Protocol Refinement: Technical Support Center

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Compound of Interest

Compound Name: *GlcNAcstatin*

Cat. No.: *B13386894*

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Welcome to the technical support center for **GlcNAcstatin**. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this potent O-GlcNAcase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **GlcNAcstatin** and what is its mechanism of action?

GlcNAcstatin is a potent, selective, and cell-permeable inhibitor of the enzyme O-GlcNAcase (OGA).[1] OGA is responsible for removing the O-linked β -N-acetylglucosamine (O-GlcNAc) modification from nuclear and cytoplasmic proteins.[2][3] **GlcNAcstatin** functions as a competitive inhibitor, binding to the OGA active site with extremely high affinity (in the picomolar to low nanomolar range) by mimicking the transition state of the enzymatic reaction.[4] By inhibiting OGA, **GlcNAcstatin** treatment leads to a time- and concentration-dependent increase in the overall levels of O-GlcNAcylated proteins (hyper-O-GlcNAcylation) within the cell.[1][4]

Q2: What is O-GlcNAc cycling and why is it important?

O-GlcNAc cycling is the dynamic process of adding and removing O-GlcNAc moieties on serine and threonine residues of intracellular proteins.[3] This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[2][5] This modification acts as a nutrient sensor and is crucial for regulating a

vast array of cellular processes, including signal transduction, transcription, protein stability, and the stress response.[6][7] Its interplay with protein phosphorylation is a key mechanism for controlling cellular signaling.[2][8] Dysregulation of O-GlcNAc cycling is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[2][6][9]

Q3: What are the advantages of **GlcNAcstatin** over other OGA inhibitors like PUGNAc?

The primary advantage of **GlcNAcstatin** is its high selectivity for OGA over other related enzymes, particularly the lysosomal β -hexosaminidases (HexA/B).[1][4] Older, widely used inhibitors like PUGNAc inhibit both OGA and β -hexosaminidases, which can lead to off-target effects and complicate data interpretation.[2][10] For instance, PUGNAc's inhibition of β -hexosaminidases can impact ganglioside levels, which may affect insulin resistance studies.[2] **GlcNAcstatin** and its derivatives were rationally designed to achieve both high potency (picomolar to nanomolar K_i values) and exquisite selectivity (up to 100,000-fold over HexA/B), making it a more precise tool for studying the specific roles of O-GlcNAcylation.[4]

Q4: Is **GlcNAcstatin** cell-permeable?

Yes, **GlcNAcstatin** and its derivatives are designed to be cell-permeant, allowing them to effectively inhibit OGA within intact cells and modulate intracellular O-GlcNAc levels.[1][11] However, the potency of different derivatives in cell-based assays can vary, partly due to differences in membrane permeability related to their hydrophobicity.[1] For example, **GlcNAcstatin A**, with a less hydrophobic substituent, shows reduced cellular activity compared to other derivatives.[1]

Quantitative Data Summary

The inhibitory potency of **GlcNAcstatin** and its derivatives against human O-GlcNAcase (hOGA) has been well-characterized. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Potency of **GlcNAcstatin** Derivatives against hOGA

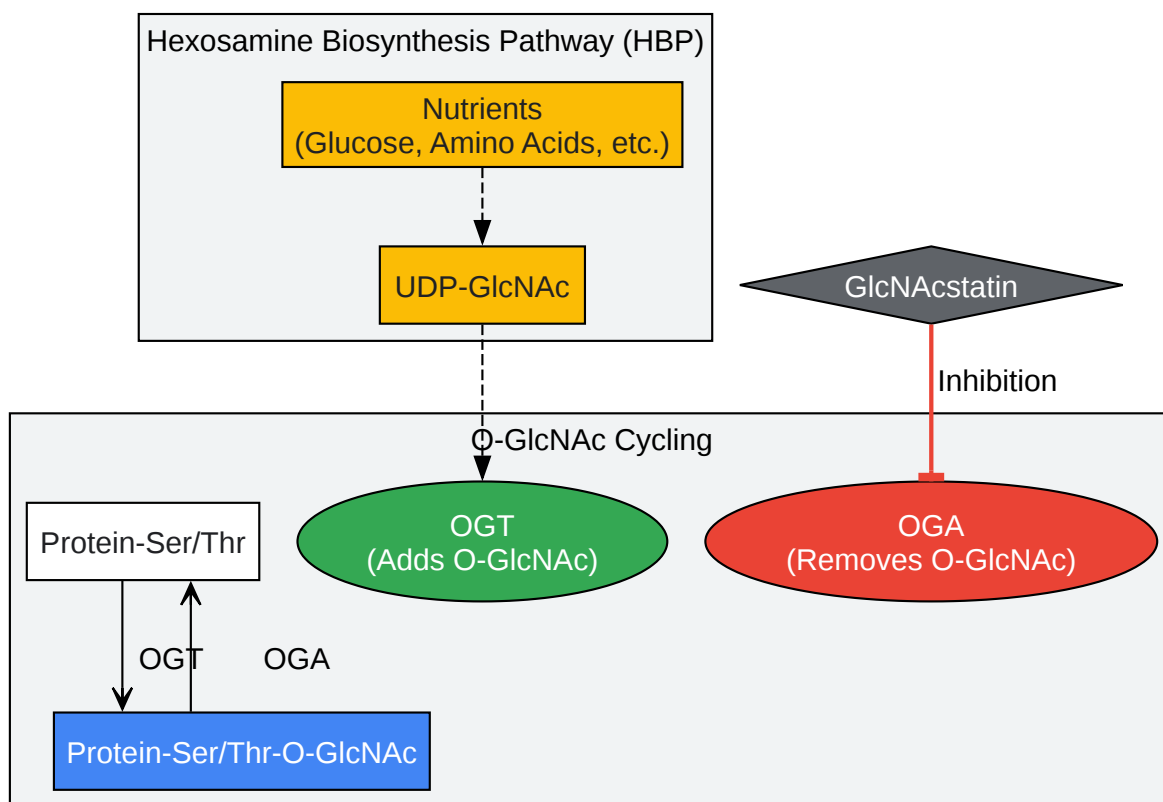
Inhibitor	Ki against hOGA	Selectivity vs. β -hexosaminidase	Reference
GlcNAcstatin	~5 pM (bacterial OGA)	~100,000-fold	[4]
GlcNAcstatin C	4.0 nM	~160-fold	[2] [12]
GlcNAcstatin D	0.74 nM	~4-fold	[2]
Most Potent Derivative	420 pM	N/A	[1]
PUGNAc	~50 nM	Low	[2]

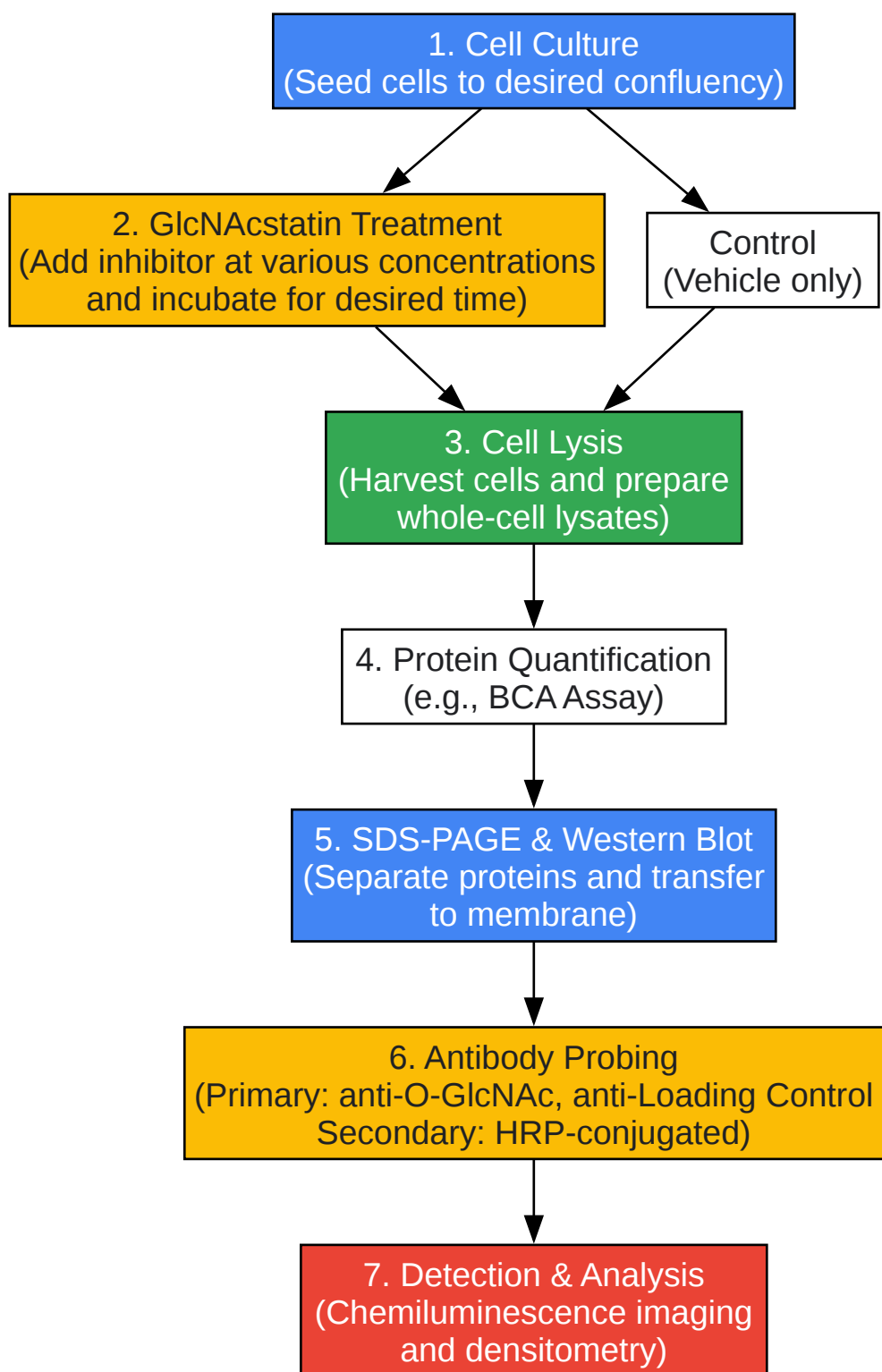
Note: Ki values can vary slightly between studies based on assay conditions. Data for the original **GlcNAcstatin** is often cited for a bacterial OGA homologue, which it inhibits with picomolar affinity.[\[4\]](#)

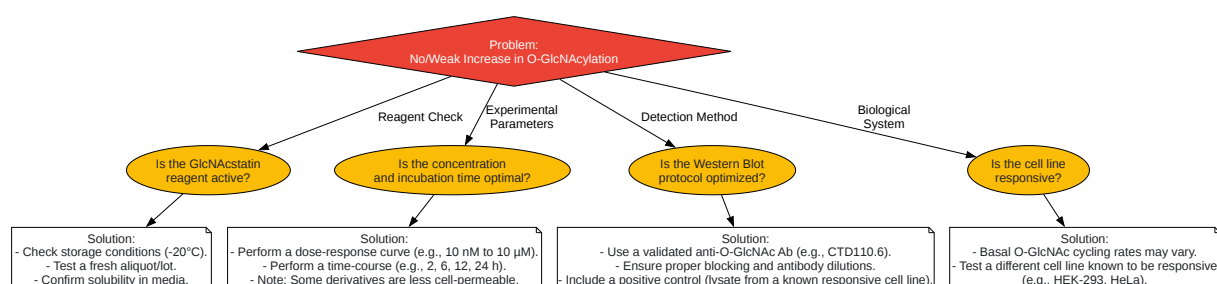
Table 2: Effective Concentrations in Cell-Based Assays

Cell Line	GlcNAcstatin Derivative	Concentration	Incubation Time	Observed Effect	Reference
HEK-293	GlcNAcstatin	1 μ M - 50 μ M	12 h	Increased O-GlcNAcylation	[4]
HEK-293	GlcNAcstatins B-D	As low as 20 nM	6 h	Increased O-GlcNAcylation	[1]
HeLa, HT-1080, SH-SY5Y, U-2 OS	GlcNAcstatin C	20 nM - 5 μ M	6 h	Dose-dependent hyper-O-GlcNAcylation	[1]

Visualized Pathways and Workflows







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